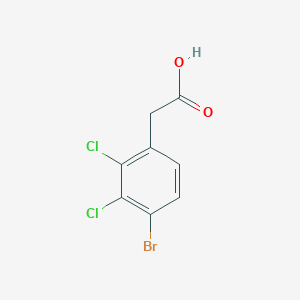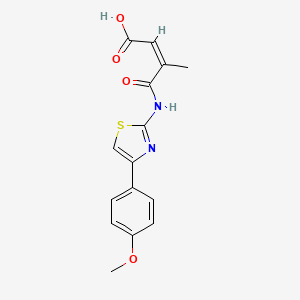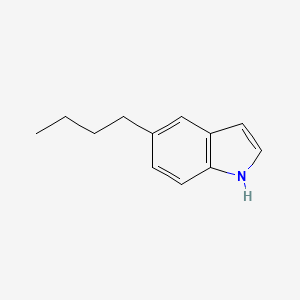
2-(4-Fluoro-3-trifluoromethylphenyl)ethylamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-Fluoro-3-trifluoromethylphenyl)ethylamine is an organic compound with the molecular formula C9H10F3N. It is a colorless to light yellow liquid with a slight solubility in water and a higher solubility in organic solvents like toluene . This compound is known for its unique chemical properties and is used as an important intermediate in various chemical syntheses.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Fluoro-3-trifluoromethylphenyl)ethylamine typically involves the reaction of 4-fluoro-3-trifluoromethylbenzaldehyde with ethylamine. The reaction is carried out under controlled conditions, often involving a nucleophilic addition mechanism . The reaction is usually performed in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions.
Industrial Production Methods
On an industrial scale, the production of this compound involves similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. The process may include steps like distillation and recrystallization to purify the final product .
化学反応の分析
Types of Reactions
2-(4-Fluoro-3-trifluoromethylphenyl)ethylamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce primary or secondary amines .
科学的研究の応用
2-(4-Fluoro-3-trifluoromethylphenyl)ethylamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in drug synthesis.
作用機序
The mechanism by which 2-(4-Fluoro-3-trifluoromethylphenyl)ethylamine exerts its effects involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways involved depend on the specific application and the biological system being studied .
類似化合物との比較
Similar Compounds
4-Trifluoromethylphenethylamine: Similar in structure but lacks the fluorine atom at the 4-position.
4-Fluorophenethylamine: Similar but lacks the trifluoromethyl group.
3-Trifluoromethylphenethylamine: Similar but the trifluoromethyl group is at the 3-position instead of the 4-position.
Uniqueness
2-(4-Fluoro-3-trifluoromethylphenyl)ethylamine is unique due to the presence of both the fluorine and trifluoromethyl groups, which impart distinct chemical properties and reactivity. These groups can influence the compound’s electronic properties, making it a valuable intermediate in various chemical syntheses .
特性
IUPAC Name |
2-[4-fluoro-3-(trifluoromethyl)phenyl]ethanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F4N/c10-8-2-1-6(3-4-14)5-7(8)9(11,12)13/h1-2,5H,3-4,14H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZVSPCBSDCVZKX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CCN)C(F)(F)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9F4N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-{3-[(1,3-Benzodioxol-5-ylamino)carbonyl]phenyl}acetic acid](/img/structure/B2585810.png)

![3-Bromo-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine](/img/structure/B2585814.png)
![7-(4-(2-methoxyacetyl)piperazine-1-carbonyl)-5-methyl-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2585817.png)


![N-(6-benzyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3-methoxy-2-naphthamide hydrochloride](/img/structure/B2585823.png)


![N-[2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]-2-phenoxyacetamide](/img/structure/B2585826.png)


